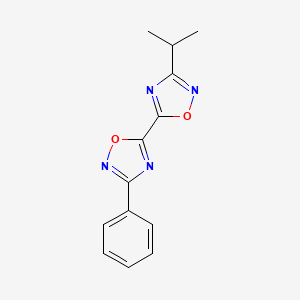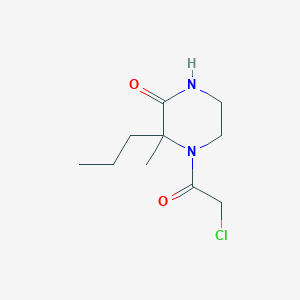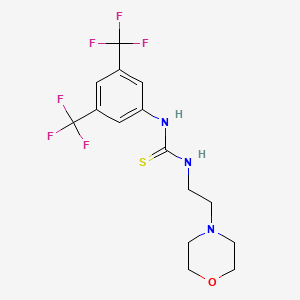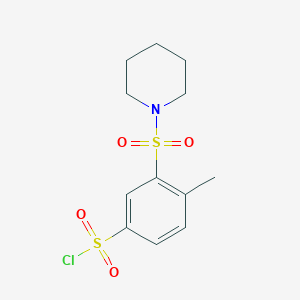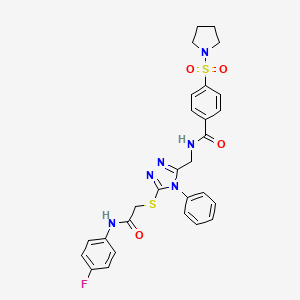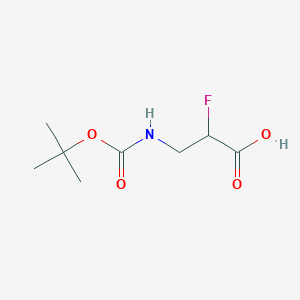
(S)-3-(Boc-amino)-2-fluoropropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-(Boc-amino)-2-fluoropropanoic Acid” is a compound that involves the use of a Boc (tert-butoxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This compound also involves a fluorine atom, which can be significant in the synthesis of peptides and a wide range of other molecules .
Synthesis Analysis
The synthesis of this compound likely involves the use of Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base to add the Boc groups to the amino acids . Amino acid fluorides are viable tools for the synthesis of peptides, peptidomimetics, and enantiopure heterocycles .Molecular Structure Analysis
The molecular structure of this compound involves an amino acid with a Boc protecting group and a fluorine atom. The Boc group protects the terminal amine of the peptide during synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the addition of the Boc group to the amino acid using Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The use of amino acid fluorides in the synthesis of peptides and other molecules is also significant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by the amino acid, the Boc protecting group, and the fluorine atom. Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample .Scientific Research Applications
Synthesis of Fluorinated Amino Acids and Peptides
The development of novel synthesis methods for fluorinated amino acids, such as (S)-3-(Boc-amino)-2-fluoropropanoic Acid, has facilitated the exploration of their role in peptide structure and function. These amino acids serve as important building blocks in medicinal chemistry due to their unique properties, including enhanced metabolic stability and altered bioactivity. For instance, the synthesis of N-Boc-protected 3-fluoroproline derivatives has been explored to study the cis/trans isomerization of the prolyl peptide bond, highlighting their utility in probing protein folding and stability (Demange et al., 2001).
Investigation of β-Peptides
The preparation and structural analysis of β-peptides incorporating geminally disubstituted β-amino acids, derived from (S)-3-(Boc-amino)-2-fluoropropanoic Acid, have shown that these peptides do not conform to the secondary structural patterns previously known for β-peptides. This research opens new avenues for the design of peptidomimetics with unique structural and functional properties (Seebach et al., 1998).
Development of Foldameric β-Sheets
Fluoro-aryl substituted α,β2,3-peptides, synthesized from derivatives of (S)-3-(Boc-amino)-2-fluoropropanoic Acid, have been studied for their ability to form stable antiparallel β-sheet structures. These structures are of interest for their potential applications in modulating protein-protein interactions, offering a pathway to the development of new therapeutic agents (Bucci et al., 2019).
Exploration of Peptide Reactivity and Structure
Research into the synthesis and reactivity of fluorinated cyclic amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, reveals their potential as versatile building blocks in the design of novel peptides and peptidomimetics. These compounds are valuable for exploring the effects of fluorination on peptide reactivity, stability, and conformation (Van Hende et al., 2009).
Stereoselective Preparation of Fluoro Amino Acids
The stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives demonstrates the importance of (S)-3-(Boc-amino)-2-fluoropropanoic Acid in generating amino acids with specific stereochemical configurations. These derivatives have been successfully incorporated into various peptides, showcasing the role of fluorinated amino acids in influencing peptide structure and function (Yoshinari et al., 2011).
Mechanism of Action
Target of Action
The primary target of (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the amino group in various biochemical reactions . The compound is commonly used in the synthesis of peptides , where it acts as a protecting group for the amino groups .
Mode of Action
The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is preferred due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The biochemical pathway primarily affected by (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the synthesis of peptides . The compound acts as a protecting group for the amino groups, allowing for transformations of other functional groups without interference from the amino groups . This is particularly important in reactions where amines, being good nucleophiles and strong bases, could otherwise react .
Pharmacokinetics
The pharmacokinetics of (S)-3-(Boc-amino)-2-fluoropropanoic Acid are largely determined by its role as a protecting group in peptide synthesis The boc group is typically very easy to remove, often achieved with a strong acid such as trifluoracetic acid (tfa), suggesting it may have a relatively short half-life in biological systems .
Result of Action
The primary result of the action of (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the protection of amino groups during the synthesis of peptides . This allows for the selective transformation of other functional groups without interference from the amino groups . Once the desired transformations have been completed, the Boc group can be easily removed, leaving the amino group intact .
Action Environment
The action of (S)-3-(Boc-amino)-2-fluoropropanoic Acid can be influenced by various environmental factors. For instance, the presence of a strong acid such as TFA is required for the removal of the Boc group . Additionally, the reaction is typically performed at high temperatures using a thermally stable ionic liquid . The ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .
Future Directions
properties
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCZGVVXISNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)
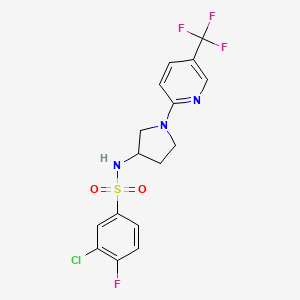
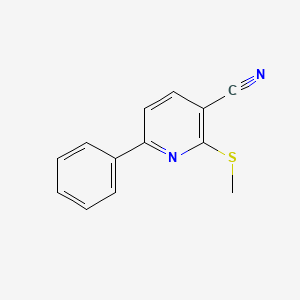
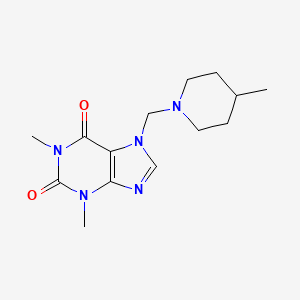
![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)
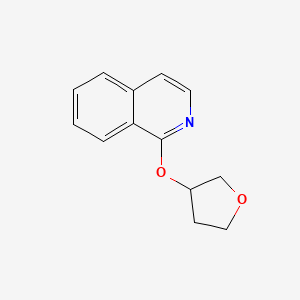
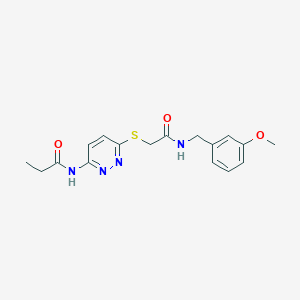
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)
